![molecular formula C18H20N8O2 B1394522 N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine CAS No. 944396-88-7](/img/structure/B1394522.png)
N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine
Overview
Description
NIBR17 is a pan class I phosphoinositide 3-kinase inhibitor. It inhibits phosphoinositide 3-kinase alpha, phosphoinositide 3-kinase beta, phosphoinositide 3-kinase gamma, and phosphoinositide 3-kinase delta with IC50 values of 1 nanomolar, 9.2 nanomolar, 9 nanomolar, and 20 nanomolar respectively . This compound is primarily used in scientific research for its ability to inhibit the phosphoinositide 3-kinase pathway, which is involved in various cellular processes such as growth, proliferation, and survival .
Preparation Methods
The synthesis of NIBR17 involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial production methods for NIBR17 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity .
Chemical Reactions Analysis
NIBR17 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NIBR17 may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
NIBR17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the phosphoinositide 3-kinase pathway and its role in various chemical processes.
Biology: Employed in cell biology research to investigate the effects of phosphoinositide 3-kinase inhibition on cell growth, proliferation, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer, where the phosphoinositide 3-kinase pathway is often dysregulated.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the phosphoinositide 3-kinase pathway .
Mechanism of Action
NIBR17 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase. This enzyme is involved in the phosphorylation of phosphatidylinositol, which plays a crucial role in various cellular signaling pathways. By inhibiting phosphoinositide 3-kinase, NIBR17 disrupts these signaling pathways, leading to reduced cell growth, proliferation, and survival .
The molecular targets of NIBR17 include the catalytic subunits of phosphoinositide 3-kinase alpha, beta, gamma, and delta. The inhibition of these subunits prevents the activation of downstream signaling molecules such as Akt, which is involved in cell survival and proliferation .
Comparison with Similar Compounds
NIBR17 is unique in its ability to inhibit all class I phosphoinositide 3-kinase isoforms with high potency. Similar compounds include:
LY294002: A phosphoinositide 3-kinase inhibitor with lower potency compared to NIBR17.
Wortmannin: Another phosphoinositide 3-kinase inhibitor, but with a different chemical structure and mechanism of action.
Pilaralisib: An orally available phosphoinositide 3-kinase inhibitor used in clinical trials for cancer treatment .
NIBR17 stands out due to its high potency and broad-spectrum inhibition of class I phosphoinositide 3-kinase isoforms, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
6-(2-aminopyrimidin-5-yl)-N-(6-methoxypyridin-3-yl)-2-morpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O2/c1-27-16-3-2-13(11-20-16)23-15-8-14(12-9-21-17(19)22-10-12)24-18(25-15)26-4-6-28-7-5-26/h2-3,8-11H,4-7H2,1H3,(H2,19,21,22)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTYTIOLZIKUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC2=NC(=NC(=C2)C3=CN=C(N=C3)N)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


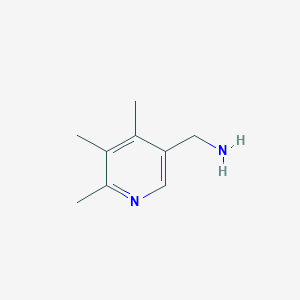



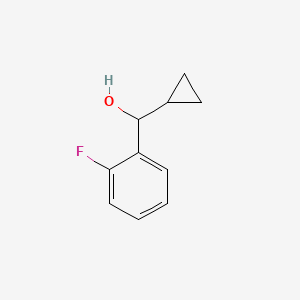




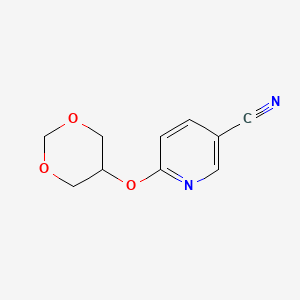

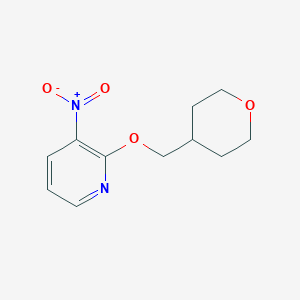
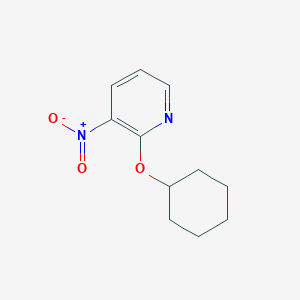
![2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1394462.png)
